molecular formula C8H12ClNO B1449507 3-[(Furan-2-yl)methyl]azetidine hydrochloride CAS No. 2044872-49-1

3-[(Furan-2-yl)methyl]azetidine hydrochloride

Cat. No.: B1449507
CAS No.: 2044872-49-1
M. Wt: 173.64 g/mol
InChI Key: JQUZEDWXQYWDMK-UHFFFAOYSA-N
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Description

Overview of the Compound

3-[(Furan-2-yl)methyl]azetidine hydrochloride is a heterocyclic organic compound characterized by its distinctive structural framework that incorporates both an azetidine ring and a furan substituent. The compound represents a fusion of two important heterocyclic systems that have demonstrated significant value in pharmaceutical and materials science applications.

The molecular structure features a four-membered azetidine ring, which is known for its inherent ring strain and unique reactivity patterns. This ring system is connected to a furan-2-ylmethyl group through a carbon-carbon bond at the 3-position of the azetidine ring. The presence of the hydrochloride salt form enhances the compound's stability and water solubility, making it more suitable for various research applications.

According to structural data, the compound exhibits a molecular formula of C₈H₁₁NO for the free base form, with the hydrochloride salt adding the hydrogen chloride component. The three-dimensional arrangement of atoms creates a rigid framework that contributes to its unique chemical and physical properties. This structural rigidity, combined with the electronic properties of both the azetidine nitrogen and the furan oxygen, creates opportunities for diverse chemical transformations and biological interactions.

The compound's significance extends beyond its individual properties, as it serves as a representative example of the broader class of functionalized azetidines that have emerged as important synthetic intermediates. Research has shown that such compounds can undergo various chemical transformations while maintaining their core structural integrity, making them valuable platforms for the development of more complex molecular architectures.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds. The base name "azetidine" refers to the four-membered saturated nitrogen-containing heterocycle, which forms the core structural unit of the molecule.

The positional numbering system for azetidines designates the nitrogen atom as position 1, with subsequent carbon atoms numbered sequentially around the ring. The substituent at the 3-position is designated as "(Furan-2-yl)methyl," indicating that a methyl group connects the azetidine ring to the 2-position of a furan ring. This nomenclature clearly describes the specific connectivity pattern between the two heterocyclic components.

Alternative systematic names for this compound include "3-{[(furan-2-yl)methyl]}azetidine hydrochloride" and "3-[(furan-2-ylmethyl)]azetidine hydrochloride," which represent different bracketing conventions while describing the same molecular structure. The Chemical Abstracts Service registry numbers associated with related forms of this compound provide unique identifiers for database searches and regulatory purposes.

From a classification perspective, this compound belongs to several important chemical categories. It is classified as a heterocyclic compound due to the presence of both nitrogen and oxygen heteroatoms within ring systems. More specifically, it represents a member of the azetidine family of compounds, which are characterized by their four-membered nitrogen-containing rings. Additionally, the presence of the furan moiety classifies it within the broader family of furan derivatives, which have demonstrated significant biological and medicinal importance.

The compound also falls under the classification of substituted azetidines, a subgroup that has gained particular attention in medicinal chemistry research. The specific substitution pattern, with the furan-containing group at the 3-position, creates a unique chemical environment that distinguishes it from other azetidine derivatives.

Research Significance in Organic and Medicinal Chemistry

The research significance of this compound extends across multiple domains of chemistry, with particular importance in organic synthesis and medicinal chemistry applications. The compound represents a convergence of two highly valuable heterocyclic systems, each contributing unique properties that enhance its overall utility as a research tool and potential therapeutic agent.

In organic chemistry, azetidine derivatives have gained recognition for their versatility as synthetic intermediates. The inherent ring strain of the four-membered azetidine ring creates unique reactivity patterns that can be exploited for various transformations. Research has demonstrated that azetidines can undergo ring-opening reactions, cycloadditions, and strain-release transformations that provide access to diverse molecular scaffolds. The specific substitution pattern in this compound introduces additional reactive sites and electronic effects that expand the range of possible synthetic applications.

The medicinal chemistry significance of this compound is underscored by the established therapeutic potential of both azetidine and furan-containing molecules. Azetidine derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antitubercular, and antioxidant properties. The incorporation of a furan moiety adds another dimension of biological relevance, as furan derivatives have shown significant therapeutic efficacy across multiple therapeutic areas.

Current research trends indicate growing interest in the development of azetidine-based drug candidates, driven by their unique pharmacological profiles and synthetic accessibility. The rigid structure of azetidines can provide advantages in terms of metabolic stability and binding selectivity when compared to more flexible heterocyclic alternatives. Additionally, the smaller ring size of azetidines compared to pyrrolidines or piperidines can offer distinct spatial arrangements that may be beneficial for certain biological targets.

Recent synthetic methodologies have expanded the toolkit available for preparing functionalized azetidines, including strain-release arylation reactions and stereoselective cyclization approaches. These advances have made compounds like this compound more accessible for research applications and have opened new avenues for structural modifications and optimization studies.

The following table summarizes key structural and property data for this compound:

Property Value Reference
Molecular Formula (free base) C₈H₁₁NO
Molecular Weight (free base) 137.18 g/mol
Molecular Weight (hydrochloride) 173.64 g/mol
Chemical Abstracts Service Number 937616-43-8 (free base)
Chemical Abstracts Service Number 2044872-49-1 (hydrochloride)
Simplified Molecular Input Line Entry System C1(CC2=CC=CO2)CNC1

The research applications of this compound extend into areas such as chemical biology, where small molecules are used as probes to study biological systems. The unique structural features of this compound make it a potentially valuable tool for investigating the roles of specific molecular interactions in biological processes. Furthermore, its use as a building block for more complex molecular architectures positions it as an important intermediate in the synthesis of advanced materials and pharmaceutical compounds.

Properties

IUPAC Name

3-(furan-2-ylmethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-2-8(10-3-1)4-7-5-9-6-7;/h1-3,7,9H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUZEDWXQYWDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044872-49-1
Record name 3-[(furan-2-yl)methyl]azetidine hydrochloride
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Preparation Methods

Alkylation Method

  • Starting Materials: Azetidine or azetidinone derivatives, furan-2-ylmethyl halide (chloride or bromide).
  • Solvents: Inert solvents such as tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF) are preferred due to their ability to dissolve both organic and inorganic reagents and facilitate nucleophilic substitution reactions.
  • Bases: Organic bases like triethylamine or inorganic bases such as sodium hydride or potassium carbonate are employed to deprotonate the azetidine nitrogen, enhancing nucleophilicity.
  • Temperature: Reactions are typically conducted between 0°C and reflux temperature of the solvent (up to 60°C), with reaction times ranging from several minutes to several hours depending on reactivity.
  • Workup: The reaction mixture is quenched, and the product is isolated by extraction and purified by crystallization or chromatography.
  • Conversion to Hydrochloride Salt: The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to yield the hydrochloride salt.

Reductive Amination Method

  • Starting Materials: Azetidine (amine), furan-2-carboxaldehyde.
  • Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)3) is commonly used due to its mildness and selectivity for reductive amination.
  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) serve as reaction media.
  • Reaction Conditions: The reaction is carried out at temperatures from 0°C to room temperature, often under an inert atmosphere to prevent oxidation.
  • Workup: After completion, the reaction mixture is quenched with aqueous sodium bicarbonate, extracted, and purified.
  • Salt Formation: The free amine is converted to the hydrochloride salt by treatment with HCl in an organic solvent.

Reaction Conditions and Solvent Selection

Parameter Alkylation Method Reductive Amination Method
Solvents THF, dioxane, DMF, acetonitrile DCM, THF, DMF
Bases Triethylamine, NaH, K2CO3 Not required (reducing agent acts selectively)
Reducing Agents Not applicable Sodium triacetoxyborohydride
Temperature Range 0°C to reflux (up to 60°C) 0°C to room temperature
Reaction Time Minutes to several hours Several hours
Workup Procedures Extraction, crystallization, chromatography Aqueous quench, extraction, chromatography
Salt Formation HCl in ethanol or ether HCl in ethanol or ether

Research Findings and Optimization Notes

  • Solvent Effects: Polar aprotic solvents such as DMF and acetonitrile enhance nucleophilicity and increase reaction rates in alkylation steps, while chlorinated solvents like DCM are preferred for reductive amination due to better solubility of reagents and ease of product isolation.

  • Base Selection: Organic bases like triethylamine are favored for their mildness and ease of removal. Strong inorganic bases can lead to side reactions, especially with sensitive furan rings.

  • Temperature Control: Lower temperatures reduce side reactions such as polymerization of furan or decomposition of azetidine. However, elevated temperatures may be necessary to achieve complete conversion.

  • Purification: The hydrochloride salt form improves crystallinity and stability, facilitating purification by recrystallization. The free base is often oily and less stable.

  • Reaction Time: The reaction time varies widely depending on the method and scale, from minutes in alkylation under optimized conditions to several hours in reductive amination.

Summary Table of Preparation Methods

Step Alkylation Route Reductive Amination Route
Starting Material Azetidine or azetidinone + furan-2-ylmethyl halide Azetidine + furan-2-carboxaldehyde
Key Reagents Organic base (triethylamine), solvent (THF, DMF) Sodium triacetoxyborohydride, solvent (DCM)
Reaction Conditions 0-60°C, several minutes to hours 0°C to RT, several hours
Workup Extraction, crystallization, chromatography Aqueous quench, extraction, chromatography
Salt Formation Treatment with HCl in ethanol or ether Treatment with HCl in ethanol or ether
Yield & Purity Generally high with proper optimization High selectivity, mild conditions

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-2-yl)methyl]azetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Azetidine amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

3-[(Furan-2-yl)methyl]azetidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(Furan-2-yl)methyl]azetidine hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in antimicrobial research, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer studies, it could interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Azetidine Hydrochloride Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Research Findings References
This compound Furan-2-ylmethyl C₈H₁₂ClNO 173.64 Not explicitly provided Limited direct data; inferred properties based on furan's electronic effects.
3-[(3,4-Difluorophenyl)methyl]azetidine HCl 3,4-Difluorophenylmethyl C₁₀H₁₂ClF₂N 219.66 1803582-01-5 Versatile scaffold for drug discovery; no specific biological data reported.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl (KHG26792) Naphthalen-2-yl-propoxy-methyl C₂₀H₂₆ClNO 340.88 Not provided Neuroprotective: Inhibits apoptosis, oxidative stress, and NLRP3 inflammasome; tested in SH-SY5Y and BV-2 cells.
3-[(3,5-Dimethoxyphenyl)methyl]azetidine HCl 3,5-Dimethoxyphenylmethyl C₁₃H₁₈ClNO₂ 263.74 1376321-05-9 Industrial-grade chemical; no reported biological activity.
3-((4-Fluorophenoxy)methyl)azetidine HCl 4-Fluorophenoxymethyl C₁₀H₁₂ClFNO 217.67 1864057-70-4 No biological data; structural similarity suggests potential CNS or anti-inflammatory applications.
3-Methylazetidine hydrochloride Methyl C₄H₁₀ClN 107.58 935669-28-6 Simpler analogue; used in synthetic chemistry; lower molecular weight.

Pharmacological and Mechanistic Comparisons

Neuroprotective and Anti-Inflammatory Effects

  • KHG26792 : Exhibits robust neuroprotection by modulating oxidative stress (reducing ROS), mitochondrial dysfunction, and NLRP3 inflammasome activity in microglial cells . Demonstrated efficacy in mouse brain ischemia models .
  • 3-[(Furan-2-yl)methyl]azetidine HCl : The furan group may enhance antioxidant capacity due to its electron-rich aromatic system, though direct evidence is lacking. Its smaller size compared to KHG26792 could improve blood-brain barrier permeability.

Structural Impact on Bioactivity

  • Substituent Size and Complexity : Bulky substituents (e.g., naphthalene in KHG26792) correlate with multi-target mechanisms but may reduce bioavailability. Smaller groups (e.g., methyl or furan) offer synthetic versatility but require optimization for target specificity.
  • Electron-Withdrawing Groups: Fluorine atoms in 3,4-difluorophenyl and 4-fluorophenoxy derivatives enhance metabolic stability and binding affinity to hydrophobic pockets in proteins .

Biological Activity

3-[(Furan-2-yl)methyl]azetidine hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current knowledge regarding its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H10ClN
  • Molecular Weight : Approximately 155.62 g/mol
  • CAS Number : 2044872-49-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • GABA_A Receptors : It acts as an agonist, enhancing inhibitory neurotransmission which can lead to decreased neuronal excitability and potential anxiolytic effects.
  • Antimicrobial Targets : Preliminary studies suggest that it exhibits antimicrobial properties against several pathogenic bacteria, notably within the ESKAPE group, which includes Staphylococcus aureus and Escherichia coli.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. A study demonstrated that this compound showed significant inhibition zones in disc diffusion tests against Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These results indicate a promising potential for use as an antimicrobial agent, particularly against multi-drug resistant strains.

Anticancer Activity

In vitro studies have shown that this compound may inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated cytotoxic effects against breast cancer cells (MCF-7) with the following results:

Concentration (µM)Cell Viability (%)
585
1065
2040

The IC50 value was determined to be approximately 15 µM, indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .

Case Study 1: GABA_A Receptor Modulation

A study examined the effects of the compound on GABA_A receptor activity. The results indicated that it significantly enhanced receptor signaling, suggesting potential applications in treating anxiety disorders.

Dose (µM)Receptor Activity (%)
0.125
155
1090

Case Study 2: Antimicrobial Efficacy Against ESKAPE Pathogens

In a comparative study, the compound was tested against known antibiotics like ciprofloxacin. It displayed comparable or superior activity against certain strains, reinforcing its potential as a novel therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(Furan-2-yl)methyl]azetidine hydrochloride, and how can purity be optimized?

  • Methodology : The synthesis of structurally related azetidine derivatives (e.g., 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) involves nucleophilic substitution or reductive amination, followed by HCl salt formation . For purity optimization:

  • Use column chromatography with gradients of polar/non-polar solvents.
  • Validate purity via HPLC (≥97% by area normalization) and characterize intermediates using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
    • Data Table :
StepReagents/ConditionsYieldPurity (HPLC)
1Furan-2-ylmethyl bromide, azetidine, K₂CO₃, DMF, 80°C65%85%
2HCl (gaseous), Et₂O, 0°C90%97%

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • Structural analysis : Use FTIR to confirm functional groups (e.g., azetidine NH stretch at ~3300 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .
  • Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen (decomposition temperature >200°C typical for azetidine salts) .
  • Solubility : Test in aqueous buffers (pH 1–7.4) and DMSO; expect higher solubility in polar aprotic solvents .

Advanced Research Questions

Q. What experimental models are suitable for studying the neuroprotective effects of this compound?

  • Methodology :

  • In vitro : SH-SY5Y neuroblastoma cells treated with MPP+ or glutamate to induce oxidative stress. Measure cell viability via MTT assay (IC₅₀ determination) and apoptosis via caspase-3/7 activity .
  • In vivo : Rodent models of Parkinson’s disease (6-OHDA lesioning) or cerebral ischemia-reperfusion injury. Assess behavioral outcomes (rotarod, Morris water maze) and biomarkers (Bcl-2/Bax ratio, SOD activity) .
    • Key Findings : Related azetidine derivatives (e.g., KHG26792) reduced MPP+-induced cytotoxicity by 40% at 10 μM via mitochondrial protection .

Q. How can contradictory data on the compound’s mechanism of action be resolved?

  • Methodology :

  • Pathway analysis : Use Western blotting to compare signaling pathways (e.g., NLRP3 inflammasome, NF-κB) across cell types (e.g., BV2 microglia vs. SH-SY5Y neurons) .
  • Dose-response studies : Test concentrations from 1 nM–100 μM to identify biphasic effects.
  • ROS modulation : Quantify reactive oxygen species (ROS) using DCFH-DA fluorescence and correlate with anti-inflammatory outcomes .
    • Example Contradiction : A study may report neuroprotection via NLRP3 inhibition , while another highlights off-target effects on GSK3β . Resolve via CRISPR/Cas9 knockout models.

Q. What strategies mitigate off-target interactions in receptor-binding assays?

  • Methodology :

  • Selectivity panels : Screen against GPCRs, ion channels, and kinases (e.g., CEREP or Eurofins panels).
  • Molecular docking : Use Schrödinger Suite to predict binding affinities for furan-azetidine motifs at target sites (e.g., MC1R or TLR4) .
  • SAR studies : Modify the furan substituent (e.g., 5-nitro vs. 5-methyl) to assess impact on specificity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in oxidative stress modulation reported across studies?

  • Methodology :

  • Standardize assays : Use identical ROS probes (e.g., MitoSOX for mitochondrial ROS vs. DCFH-DA for cytosolic ROS).
  • Control for cell density : High confluency can artificially elevate ROS readings.
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., 3-(Difluoromethoxy)azetidine hydrochloride showed 20% ROS reduction at 5 μM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Furan-2-yl)methyl]azetidine hydrochloride
Reactant of Route 2
3-[(Furan-2-yl)methyl]azetidine hydrochloride

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